molecular formula C8H15NO B8496270 1-(Dimethylamino)-2-methylpent-1-en-3-one CAS No. 81609-25-8

1-(Dimethylamino)-2-methylpent-1-en-3-one

Cat. No. B8496270
Key on ui cas rn: 81609-25-8
M. Wt: 141.21 g/mol
InChI Key: BOUIVAQMYYBWPI-UHFFFAOYSA-N
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Patent
US06689918B2

Procedure details

Diethyl ketone (29.71 g; 0.345 mol) and [3-(dimethylamino)-2-azaprop-2-en-1-ylidene]dimethyl-ammonium chloride (37.64 g; 0.230 mol) were added to a solution of 30% of sodium methoxide in methanol (41.41 g; 0.230 mol) and methanol (305 ml) at 20° C. under N2. The reaction mixture was refluxed for 18 h and then concentrated under reduced pressure. The residue was dissolved in dichloromethane (300 ml) and washed with saturated sodium bisulphite solution (3×100 ml). The organic phase was dried over Na2SO4 and concentrated under reduced pressure. This gave 26.60 g of product, which comprised 42% by weight of 1-(dimethylamino)-2-methylpent-1-en-3-one (corresponding to a yield of 34%).
Quantity
29.71 g
Type
reactant
Reaction Step One
Quantity
37.64 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
305 mL
Type
solvent
Reaction Step One
Quantity
41.41 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([CH2:5][CH3:6])=[O:4])[CH3:2].[Cl-].[CH3:8][N:9]([CH3:16])[CH:10]=NC=[N+](C)C.C[O-].[Na+]>CO>[CH3:8][N:9]([CH3:16])[CH:10]=[C:1]([CH3:2])[C:3](=[O:4])[CH2:5][CH3:6] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
29.71 g
Type
reactant
Smiles
C(C)C(=O)CC
Name
Quantity
37.64 g
Type
reactant
Smiles
[Cl-].CN(C=NC=[N+](C)C)C
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
305 mL
Type
solvent
Smiles
CO
Name
Quantity
41.41 g
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane (300 ml)
WASH
Type
WASH
Details
washed with saturated sodium bisulphite solution (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
Smiles
CN(C=C(C(CC)=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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